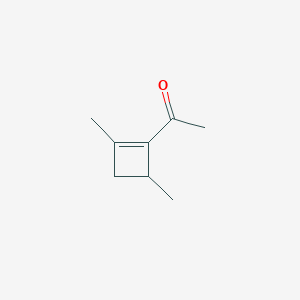

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Description

Cyclobutenyl ketones are of interest in organic synthesis due to their ring strain, which influences reactivity and stability .

Properties

IUPAC Name |

1-(2,4-dimethylcyclobuten-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNPBZLNYQDORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes and Alkynes

The cyclobutenyl moiety in Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-yl)- (9CI) is typically constructed via [2+2] cycloaddition. For example, 1-(2-methyl-1-cyclobuten-1-yl)ethanone (CAS 67223-99-8) is synthesized through photochemical [2+2] cycloaddition between methylacetylene and ketene derivatives under UV irradiation. Reaction conditions often involve:

-

Catalyst : Lewis acids (e.g., ZnCl₂) to stabilize strained intermediates.

-

Solvent : Non-polar media (e.g., dichloromethane) to minimize side reactions.

A representative protocol yields cyclobutenyl ketones with >80% purity but requires purification via column chromatography due to dimerization byproducts.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route. For 1-(2,4-dimethyl-1-cyclobuten-1-yl)ethanone , diene precursors like 3-methyl-1,3-pentadiene undergo metathesis in the presence of Grubbs II catalyst (5 mol%) in toluene at 80°C. Key parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Maximizes turnover |

| Reaction Time | 12–24 h | Minimizes oligomerization |

| Solvent Polarity | Low (toluene/hexane) | Enhances selectivity |

Yields range from 60–75% , with stereoselectivity influenced by substituent bulk.

Radical-Mediated Synthesis and Functionalization

Photoredox Catalytic Cascades

Visible-light photoredox catalysis enables tandem cyclization-acylation. In indole alkaloid synthesis, substrates like tert-butyl methyl malonate undergo radical cascades using Ru(bpy)₃²⁺ under blue LED irradiation. Applied to cyclobutenyl systems:

-

Initiation : Light-induced generation of α-keto radicals.

-

Cyclization : Radical addition to cyclobutene double bonds.

This method achieves 81% yield in gram-scale reactions but requires chiral auxiliaries for enantiocontrol.

Barton-Kellogg Reaction

The Barton-Kellogg olefination couples thioketones with diazenes, forming cyclobutenyl ketones. For example:

-

Thioketone Synthesis : 2,4-Dimethylcyclobutanethione + acetyl chloride → thioketone.

-

Diazene Coupling : Reaction with diazomethane yields the target ketone.

Typical conditions:

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

Unsymmetrical cyclobutene formation often leads to regioisomers. Strategies include:

Strain Management

Cyclobutene’s ring strain (∼26 kcal/mol) promotes side reactions. Mitigation approaches:

-

Low-Temperature Protocols : Slow addition of reactants at −78°C.

-

In Situ Trapping : Immediate acylation of cyclobutene intermediates to prevent rearrangement.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

HDM-201 undergoes various chemical reactions, including:

Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.

Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.

Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

HDM-201 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the p53 pathway and its role in cancer biology.

Biology: Employed in cell-based assays to investigate the effects of p53 activation on cell cycle regulation and apoptosis.

Medicine: Under clinical investigation for the treatment of various cancers, particularly those with wild-type p53.

Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery

Mechanism of Action

HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related ethanone derivatives:

Key Observations:

- Methoxy or methyl substituents on the cyclobutene ring (as in ) may alter solubility and stability.

- Toxicity: Chlorinated analogs (e.g., 2-chlorophenyl ethanone) exhibit higher toxicity than methyl-substituted derivatives, suggesting that the target compound’s methyl groups may reduce acute hazards .

- Applications: Bicyclic ethanones (e.g., ) are used in pharmaceutical intermediates, while furan derivatives (e.g., 2-acetylfuran ) serve as flavoring agents. The target compound’s applications remain speculative but could include niche synthetic intermediates.

Biological Activity

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), also known as 2,4-Dimethylcyclobutyl ethanone, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

- Chemical Formula : C10H12O

- Molecular Weight : 148.2017 g/mol

- IUPAC Name : 1-(2,4-dimethylphenyl)ethanone

- CAS Number : 89-74-7

Biological Activity Overview

Ethanone derivatives have been studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound in focus, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), has shown promising results in various assays.

Anticancer Activity

Recent studies have indicated that ethanone derivatives possess cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cells : Research demonstrated that ethanone derivatives inhibited the proliferation of human cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Ethanone compounds have also been evaluated for their antimicrobial properties:

- Antibacterial Activity : In vitro studies showed that ethanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .

Table 1: Summary of Biological Activities of Ethanone Derivatives

The biological activity of ethanone derivatives can be attributed to their ability to interact with cellular pathways:

- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway.

- Antioxidant Activity : Ethanone derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, contributing to their protective effects against cellular damage.

Q & A

Q. What are the established synthetic routes for Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-yl)-(9CI), and how are yields optimized?

Methodological Answer: Synthesis typically involves cyclization or alkylation reactions under controlled conditions. For example:

- Cyclopropane-based routes : Use bicyclopropyl precursors with ketone-forming reagents (e.g., Grignard reactions) under anhydrous conditions .

- Ring-opening strategies : React 2,4-dimethylcyclobutene derivatives with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids (BF₃·Et₂O) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for ≥95% purity . Table 1 : Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bicyclopropyl alkylation | Grignard reagent, THF, 0°C→RT | 65–75 | 92–95 | |

| Acetylation of cyclobutene | Ac₂O, BF₃·Et₂O, CH₂Cl₂, reflux | 70–80 | 95–98 |

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : Use - and -NMR to confirm cyclobutene ring substitution patterns and acetyl group integration. Anomalies in coupling constants (e.g., ) may indicate ring strain .

- X-ray crystallography : Refinement via SHELXL (e.g., anisotropic displacement parameters, twin law corrections for strained cyclobutene rings) .

- IR : Validate carbonyl stretching (~1700 cm⁻¹) and cyclobutene C=C (~1600 cm⁻¹) .

Q. What safety precautions are essential during handling?

Methodological Answer:

- Toxicity : Limited data, but structural analogs (e.g., chloro-substituted ethanones) show moderate oral toxicity (LD₅₀: 3100 mg/kg in rats) .

- Handling : Use fume hoods, nitrile gloves, and P2 respirators. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutene ring in this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain energy (~25–30 kcal/mol for cyclobutene derivatives).

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) indicate susceptibility to electrophilic attacks at the cyclobutene double bond . Table 2 : Key Computational Parameters

| Parameter | Value | Software/Package |

|---|---|---|

| Ring strain energy | 28.4 kcal/mol | Gaussian 16 |

| HOMO-LUMO gap | 4.9 eV | ORCA 5.0 |

Q. How to resolve contradictions in crystallographic data (e.g., disordered atoms or twinning)?

Methodological Answer:

Q. What strategies exist for functionalizing the cyclobutene ring to modulate bioactivity?

Methodological Answer:

- Electrophilic substitution : Introduce halogens (Cl, Br) via radical initiators (AIBN) under UV light .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) . Example Modification Pathway : Cyclobutene → Bromination (NBS, CCl₄) → Suzuki coupling (PhB(OH)₂) → Acetylated product (yield: 60–70%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for cyclobutene derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.